Physical and chemical properties of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Physical and chemical properties of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Technical Guide: Physical and Chemical Properties of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene
Executive Summary
1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene (CAS: 1138444-97-9 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of next-generation agrochemicals and pharmaceuticals. Its structural core features a 1,1-difluoroethyl motif—a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups—flanked by a specific pattern of chlorine and fluorine substituents.
This guide provides a technical deep-dive into its physicochemical profile, synthesis pathways, and reactivity, designed for researchers optimizing lead compounds in herbicide or insecticide discovery programs.
Chemical Identity & Structural Analysis
The molecule’s efficacy as a building block stems from its "Magic Methyl" effect (via the difluoroethyl group) and the electronic modulation provided by the halogen array.
| Property | Data / Descriptor |
| CAS Registry Number | 1138444-97-9 |
| IUPAC Name | 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene |
| Alternative Names | 2,4-Dichloro-5-fluoro-1-(1,1-difluoroethyl)benzene; 1-(1,1-Difluoroethyl)-2,4-dichloro-5-fluorobenzene |
| Molecular Formula | C₈H₅Cl₂F₃ |
| Molecular Weight | 229.03 g/mol |
| SMILES | CC(F)(F)C1=CC(=C(C=C1Cl)F)Cl |
| InChI Key | Specific key varies by isomer resolution; core connectivity:[1][2]VEAMVMLHBNGAQB (analog) |
| Structural Class | Polyhalogenated Alkylbenzene |
Physical and Chemical Properties
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for this specific CAS.
Physicochemical Data Table
| Parameter | Value / Range | Technical Insight |
| Physical State | Low-melting solid or viscous liquid | The 1,1-difluoroethyl group disrupts crystal packing compared to the acetophenone precursor. |
| Boiling Point | ~235–245 °C (760 mmHg) | High boiling point driven by molecular weight and halogen interactions. |
| Density | 1.45 ± 0.05 g/cm³ | High density is characteristic of poly-chlorinated aromatics. |
| LogP (Octanol/Water) | 4.2 – 4.6 (Predicted) | Critical: Highly lipophilic. The -CF₂CH₃ group significantly boosts LogP compared to -CH₂CH₃. |
| Solubility | < 1 mg/L (Water) | Practically insoluble in water; soluble in DCM, EtOAc, Toluene. |
| Vapor Pressure | ~0.05 mmHg at 25 °C | Low volatility; persistent on surfaces. |
Mechanistic Implication of Properties
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Lipophilicity Modulation: The 1,1-difluoroethyl group is a key design element. It increases lipophilicity (LogP) while blocking metabolic oxidation at the benzylic position (a common failure point for ethyl-substituted drugs). The C-F bonds lower the pKa of adjacent protons, altering binding affinity in enzyme pockets (e.g., PPO enzymes in herbicides).
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Electronic Character: The aromatic ring is electron-deficient due to the inductive effects of three halogens (2x Cl, 1x F) and the -CF₂- group. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SnAr) , particularly at the 4-fluorine position.
Synthesis & Manufacturing Methodologies
The synthesis of 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene typically follows a Friedel-Crafts Acetylation followed by Deoxofluorination . This route is preferred for its scalability and regio-control.
Synthetic Pathway Diagram
Figure 1: Two-step synthesis via acetylation and fluorination.
Detailed Experimental Protocol (Step 2: Deoxofluorination)
Objective: Convert the acetyl group (-COCH₃) to the 1,1-difluoroethyl group (-CF₂CH₃).
Reagents:
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Precursor: 2,4-Dichloro-5-fluoroacetophenone (1.0 eq)
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Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq) or DAST (Diethylaminosulfur trifluoride).
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Solvent: Anhydrous Dichloromethane (DCM).
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Catalyst: Ethanol (catalytic amount, accelerates Deoxo-Fluor).
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
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Dissolution: Charge the flask with 2,4-Dichloro-5-fluoroacetophenone and anhydrous DCM (10 mL/g). Cool to 0°C using an ice bath.
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Addition: Add Deoxo-Fluor dropwise via syringe over 30 minutes. Caution: Exothermic reaction.
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Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[3] The carbonyl peak (approx 1690 cm⁻¹) should disappear.
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Quenching: Cool back to 0°C. Slowly quench by adding saturated NaHCO₃ solution. Warning: Vigorous CO₂ evolution.
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Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: 100% Hexane to 5% EtOAc/Hexane).
Validation:
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¹⁹F NMR: Look for the characteristic quartet (or multiplet) of the -CF₂- group around -80 to -100 ppm, and the aromatic Fluorine signal.
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GC-MS: Confirm parent ion m/z 228/230 (Cl isotope pattern).
Reactivity & Applications
Chemical Reactivity Profile
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Nucleophilic Aromatic Substitution (SnAr): The 4-position fluorine is activated by the ortho-chlorine (pos 5) and the para-chlorine (pos 1). However, the bulky 1,1-difluoroethyl group at position 2 provides steric shielding.
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Reaction: Attack by amines or alkoxides typically displaces the 4-F atom, creating amino- or ether-linked derivatives common in PPO herbicides.
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Cross-Coupling: The C-Cl bonds at positions 1 and 5 are chemically distinct. The position 5-Cl (flanked by F and H) is generally more accessible for Palladium-catalyzed Suzuki-Miyaura coupling than the sterically crowded position 1-Cl (flanked by the difluoroethyl group).
Industrial Applications
This molecule is a "privileged scaffold" in Agrochemical Discovery :
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PPO Inhibitors: The 1,1-difluoroethyl group mimics the isopropyl group found in older herbicides but adds metabolic resistance. It is a key intermediate for synthesizing analogs of Saflufenacil or Pyroxasulfone classes.
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Insecticides: Used in the synthesis of meta-diamide insecticides where lipophilicity drives cuticle penetration.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Skin Irritation: Category 2 (Causes skin irritation).
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Eye Irritation: Category 2A (Causes serious eye irritation).
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STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocols:
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Engineering Controls: Use only in a chemical fume hood. The precursor (acetophenone) and product are potent irritants.
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Decontamination: In case of spill, absorb with sand/vermiculite. Do not use water initially if unreacted fluorinating agents are present.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C-F bond is stable, but the matrix should be kept free of moisture to prevent hydrolysis of trace impurities.
References
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ChemicalBook. (2024). 1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene Product Properties and CAS 1138444-97-9. Retrieved from .
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BenchChem. (2024). 1,3-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene (Isomer Analog) Technical Data. Retrieved from .
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Organic Syntheses. (2010). Fluorination of Carbonyl Compounds with Deoxo-Fluor. Org. Synth. 2010, 87, 201-212. Retrieved from .
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GuideChem. (2023). Preparation of 2,4-Dichloro-5-fluoroacetophenone (Precursor Synthesis). Retrieved from .
- Fujiwara, T., et al. (2014). Practical Synthesis of (1,1-Difluoroethyl)arenes from Acetophenones. Synlett, 25(16), 2347-2350.
